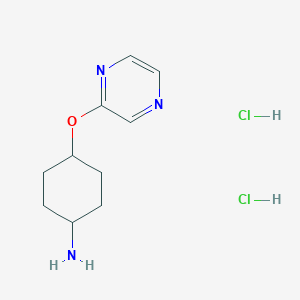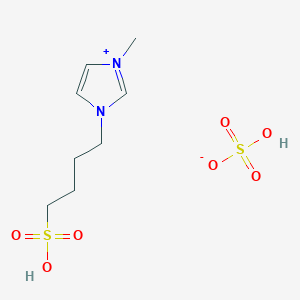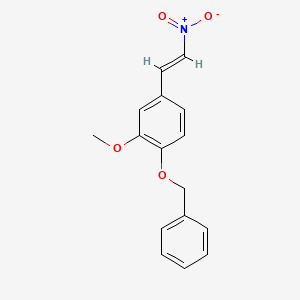![molecular formula C20H19NO6S2 B2671190 2-({1-[3-(Ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]-2,5-dioxopyrrolidin-3-yl}sulfanyl)benzoic acid CAS No. 303033-65-0](/img/structure/B2671190.png)
2-({1-[3-(Ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]-2,5-dioxopyrrolidin-3-yl}sulfanyl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-({1-[3-(Ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]-2,5-dioxopyrrolidin-3-yl}sulfanyl)benzoic acid is an organic compound known for its distinctive molecular structure, encompassing a thiophene ring, a benzoic acid moiety, and an ethoxycarbonyl group. This compound stands out in various research fields, including medicinal chemistry and materials science, due to its multifunctional properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-({1-[3-(Ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]-2,5-dioxopyrrolidin-3-yl}sulfanyl)benzoic acid involves multiple steps. Initially, the ethoxycarbonyl group is introduced onto the thiophene ring through an esterification process. This step is followed by the formation of the dioxopyrrolidin moiety via a cyclization reaction. Finally, the benzoic acid moiety is appended using a sulfoxidation reaction.
Industrial Production Methods: Industrial production of this compound typically leverages high-efficiency catalysis and optimized reaction conditions to ensure maximum yield. Multi-step continuous flow synthesis is preferred in large-scale operations to enhance the production rate while maintaining product purity.
化学反应分析
Types of Reactions:
Oxidation: Oxidative cleavage can be employed to break down the ethoxycarbonyl group, leading to simpler derivatives.
Reduction: Reduction reactions typically target the dioxopyrrolidin ring to yield less oxidized forms.
Substitution: Electrophilic aromatic substitution can introduce various functional groups onto the thiophene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions involving halogenation or nitration with reagents like bromine (Br2) or nitric acid (HNO3).
Major Products: Reactions typically yield derivatives like benzoic acid esters, substituted thiophenes, and pyrrolidinone derivatives, depending on the reactants and conditions used.
科学研究应用
2-({1-[3-(Ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]-2,5-dioxopyrrolidin-3-yl}sulfanyl)benzoic acid finds diverse applications:
In Chemistry: It serves as a building block for complex organic synthesis and the development of advanced materials.
In Biology: Research indicates its potential in creating bioactive molecules that can interact with various biological targets, particularly enzymes and receptors.
In Medicine: The compound shows promise in drug development, particularly for anti-inflammatory and anticancer therapies due to its ability to modulate key signaling pathways.
In Industry: It is used in the manufacture of specialty chemicals and materials, benefiting from its structural versatility and reactivity.
作用机制
This compound exerts its effects by interacting with specific molecular targets, primarily through its thiophene and pyrrolidinone moieties. These interactions involve the modulation of enzymatic activity and signaling pathways, particularly those related to oxidative stress and inflammation. The benzoic acid moiety enhances its solubility and bioavailability, facilitating its uptake and distribution in biological systems.
相似化合物的比较
Compared to other compounds like 2-(4-methylthiophen-2-yl)benzoic acid and 3-(ethoxycarbonyl)-2,5-dimethylthiophene, 2-({1-[3-(Ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]-2,5-dioxopyrrolidin-3-yl}sulfanyl)benzoic acid is unique due to the combined presence of the thiophene ring, the dioxopyrrolidin structure, and the benzoic acid moiety. This combination imparts a higher degree of reactivity and versatility, making it more suitable for a wider range of applications.
Similar Compounds
2-(4-methylthiophen-2-yl)benzoic acid
3-(ethoxycarbonyl)-2,5-dimethylthiophene
1-(benzo[d]thiazol-2-yl)-3-(ethoxycarbonyl)-2,5-dimethylpyrrole
属性
IUPAC Name |
2-[1-(3-ethoxycarbonyl-4,5-dimethylthiophen-2-yl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO6S2/c1-4-27-20(26)16-10(2)11(3)28-18(16)21-15(22)9-14(17(21)23)29-13-8-6-5-7-12(13)19(24)25/h5-8,14H,4,9H2,1-3H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGRRWKJKTCQMOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)N2C(=O)CC(C2=O)SC3=CC=CC=C3C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-Benzyl-2-tert-butylpyrrolo[2,3-b]pyridine](/img/structure/B2671108.png)
![Tert-butyl 3-amino-11-azatricyclo[6.2.1.0,2,7]undeca-2(7),3,5-triene-11-carboxylate](/img/structure/B2671109.png)
![2-[8-(3,5-Dimethylpyrazol-1-yl)-3-methyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-1-yl]acetamide](/img/structure/B2671111.png)
![3-methoxy-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}benzamide](/img/structure/B2671112.png)
amine](/img/structure/B2671117.png)
![N-(3-methoxybenzyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2671119.png)
![N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(p-tolyloxy)acetamide](/img/structure/B2671121.png)

![2-((1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetonitrile](/img/structure/B2671123.png)


![8-(pyrazine-2-carbonyl)-4-(thiophene-2-sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2671127.png)
![2-{[1-(2-Methoxypyridine-3-carbonyl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine](/img/structure/B2671129.png)

